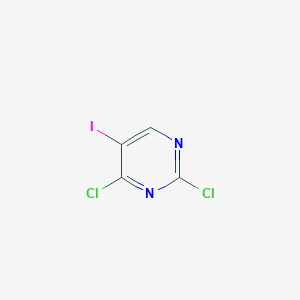

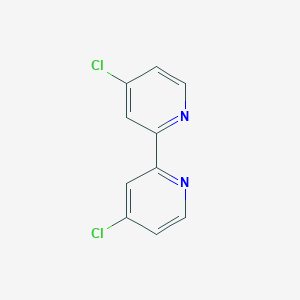

4,4'-Dichloro-2,2'-bipyridine

Übersicht

Beschreibung

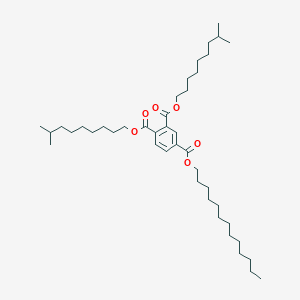

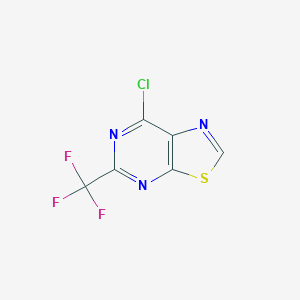

4,4'-Dichloro-2,2'-bipyridine is a chemical compound that is part of the bipyridine family. Bipyridines are heterocyclic compounds with a wide range of applications due to their redox activity and electrochromic properties. They are often used as building blocks for multifunctional materials that exhibit chromism, responding to changes in solvent, medium, or environment .

Synthesis Analysis

The synthesis of polyhalogenated 4,4'-bipyridines, including 4,4'-dichloro-2,2'-bipyridine, can be achieved through a dimerization procedure starting from dihalopyridines. A mechanism involving ortholithiation using bases such as LDA or t-BuLi has been proposed. The process yields various halogenated bipyridines, with the structures confirmed by X-ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of 4,4'-dichloro-2,2'-bipyridine has been studied through X-ray crystallography. The compound forms hydrogen-bonded chains in the crystalline state, with the nature of the hydrogen bonds varying depending on the methyl substitution pattern on the bipyridyl moiety . Additionally, the crystal structures of various complexes of 4,4'-dichloro-2,2'-bipyridine have been determined, providing insights into the coordination behavior and the influence of substituents on the optical properties .

Chemical Reactions Analysis

The reactivity of 4,4'-dichloro-2,2'-bipyridine changes significantly upon coordination to metal centers. For example, when coordinated to a [Ru]2+ center, the chlorine atoms become more susceptible to nucleophilic displacement, as opposed to when the compound is uncoordinated. Computational studies have supported these observations, suggesting that the positive charge of the complex lowers the activation barrier for nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4'-dichloro-2,2'-bipyridine and its derivatives have been characterized by various techniques, including IR, UV-vis, and NMR spectroscopy. Dichromates of 4,4'-bipyridine have been prepared, and their structures have been analyzed, revealing interactions between the protonated organic bases and the dichromate anions . The photophysical properties and redox behavior of cyclometalated complexes of iridium(III) with functionalized 2,2'-bipyridines have also been investigated, showing luminescence from 3MLCT levels and redox processes centered on the Ir-C bond .

Wissenschaftliche Forschungsanwendungen

Crystallography

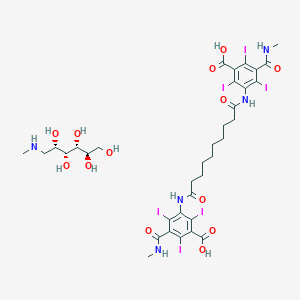

- Summary of Application : 4,4’-Dichloro-2,2’-bipyridine is used in the field of crystallography to study the crystal structure of dichlorido-(4,4′-dichloro-2,2′-bipyridine-κ2N,N′)platinum (II) — acetone .

- Methods of Application : The 4,4′-dichloro-2,2′-bipyridine was synthesized according to the literature . To a suspension of 4,4′-dichloro-2,2′-bipyridine (100 mg, 0.44 mmol) in water (20 mL), K2PtCl4 (182 mg, 0.44 mmol) was added. The mixture was stirred at 373 K for 24 h .

- Results or Outcomes : The asymmetric unit of the title structure is shown in the figure . The crystallographic data and the list of the atoms including atomic coordinates and displacement parameters were provided .

Cancer Research

- Summary of Application : 4,4’-Dichloro-2,2’-bipyridine (4,4’-DDBP) is a polydentate ligand that has been shown to be highly cytotoxic against cancer cells .

- Methods of Application : 4,4’-DDBP binds to amines in the cancer cell and uses its nucleophilic character to activate the amine .

- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Photonic Applications

- Summary of Application : Platinum (II) diimine (e.g., 2,2′-bipyridine) species incorporated in mixed ligand complexes with electron rich donors (e.g., dithiolates) have been in the arena spotlight of scientific interest for many years .

- Methods of Application : Due to the marked effect the morphology of these complexes has on their lowest energy electronic transitions, they are interesting subjects of study for photonic applications .

- Results or Outcomes : Interactions of the monomer with its nearest neighbors in the crystal structure alter both absorption and emission characteristics of these systems . The nature of this low energy absorption characterized as a charge transfer to the diimine makes these systems attractive for use as chromophores in molecular assemblies for photo-induced charge separation in dye sensitized solar cells or, more recently by our research team, small-molecule organic photovoltaics (OPVs) .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-2-(4-chloropyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSRTSGCWBPLQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170096 | |

| Record name | 4,4'-Dichloro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Dichloro-2,2'-bipyridine | |

CAS RN |

1762-41-0 | |

| Record name | 4,4'-Dichloro-2,2'-bipyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001762410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dichloro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol](/img/structure/B155420.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)